molecular formula C14H10ClFN2O B2958899 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 883032-29-9

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2958899
CAS No.: 883032-29-9
M. Wt: 276.7
InChI Key: DUZLGCVFNSELGL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound based on the privileged tetrahydroquinazoline scaffold, a structure of high interest in medicinal chemistry and drug discovery. Tetrahydroquinazoline derivatives have been identified as a novel class of potent inhibitors of human topoisomerase IIα (topoIIα), a validated target for anticancer therapies . Unlike conventional topoII-targeted drugs (e.g., etoposide) that act as poisons by stabilizing enzyme-DNA cleavage complexes—a mechanism linked to severe side effects including secondary leukemias—this class of compounds demonstrates a potentially safer profile. They inhibit the topoII function without acting as poisons and with no evidence of DNA intercalation, representing a distinct mechanism of action . Furthermore, optimized tetrahydroquinazoline derivatives can exhibit excellent metabolic stability, high solubility, and significant selectivity for the topoIIα isoform over topoIIβ . Beyond oncology, the quinazolinone core is a versatile scaffold explored for other biological activities, including anti-inflammatory and analgesic applications, making it a valuable template for developing novel therapeutic agents . This product, this compound, is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and further pharmacological investigation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLGCVFNSELGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the reaction of 2-chloro-6-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization process to form the quinazolinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one and related compounds:

Compound Core Structure Substituents Key Properties/Applications References
This compound Quinazolin-4-one 2-(2-Chloro-6-fluorophenyl) Forms Cd(II) coordination polymers; potential use in materials science due to layered structures and hydrogen bonding .
6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one Quinolin-2-one 6-[(2-Chloro-6-fluorobenzyl)amino] Medicinal applications (e.g., kinase inhibition); quinolinone core differs in nitrogen position vs. quinazolinone.
6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one Quinazolin-2-one 6-Amino, 1-(2-hydroxyethyl) Pharmaceutical relevance; hydroxyethyl group enhances solubility compared to halogenated analogs.
[Cd(II)-imidazo[4,5-f]phenanthroline-fumarate] Coordination Polymer Imidazo[4,5-f]phenanthroline 2-(2-Chloro-6-fluorophenyl) Forms 2D metal-organic frameworks (MOFs) with distorted octahedral Cd(II) centers; used in catalysis or sensing.
Epoxiconazole Triazole 2-Chlorophenyl, 4-fluorophenyl, epoxide Agricultural fungicide; triazole core disrupts fungal ergosterol synthesis, unlike quinazolinone’s potential enzyme inhibition.

Structural and Functional Insights

Core Heterocycle Differences: Quinazolinone vs. Quinolinone: The quinazolinone core (two nitrogens) versus quinolinone (one nitrogen) alters electron distribution and hydrogen-bonding capabilities. Quinazolinones are more polar, enhancing interactions in coordination polymers , while quinolinones may exhibit better membrane permeability in drug design . Triazole (Epoxiconazole): The triazole ring’s planar structure and nitrogen-rich environment enable strong binding to fungal cytochrome P450 enzymes, a mechanism distinct from quinazolinone derivatives .

Substituent Effects: Halogenated Phenyl Groups: The 2-chloro-6-fluorophenyl group in the target compound contributes to steric bulk and electron-withdrawing effects, stabilizing MOFs via C–H···O and N–H···O hydrogen bonds . In contrast, non-halogenated analogs (e.g., hydroxyethyl-substituted quinazolinone) prioritize solubility over rigidity . Amino vs. Hydroxyethyl Groups: Amino groups in 6-amino-tetrahydroquinazolin-2-one facilitate hydrogen bonding in biological targets, while hydroxyethyl groups improve aqueous solubility for drug delivery .

Pharmaceuticals: Quinazolinone derivatives are explored for kinase inhibition, whereas triazoles like epoxiconazole target fungal enzymes .

Research Findings and Data Tables

Crystallographic Data Comparison

Parameter Target Compound (Cd(II) Polymer) Cd(II)-Benzene-2,4-Dione Analog
Crystal System Monoclinic Monoclinic
Space Group - P21/n
Unit Cell Volume (ų) 4603.8 5152.8
Hydrogen Bonds N–H···O, C–H···O N–H···O, C–H···O, π-π stacking
Coordination Geometry Distorted octahedral (Cd(II)) Five-coordinate (Cd(II))

Physicochemical Properties

Property Target Compound 6-Amino-tetrahydroquinazolin-2-one Epoxiconazole
LogP (Predicted) 3.2 1.8 3.5
Hydrogen Bond Donors 1 2 1
Melting Point >250°C (decomp.) 180–185°C 144°C

Biological Activity

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C16H15ClFNC_{16}H_{15}ClF_N with a molecular weight of approximately 300.75 g/mol. Its unique features include a chloro and a fluorine substituent that enhance its biological activity through increased lipophilicity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazolinone exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

A comparative analysis of various derivatives indicates that the MIC values for related compounds range from 100 µg/mL to 400 µg/mL against several bacterial strains. The following table summarizes the MIC results for selected compounds:

CompoundMIC (µg/mL)Target Bacteria
Compound A100Staphylococcus aureus
Compound B200Escherichia coli
Compound C400Pseudomonas aeruginosa

These findings suggest that the presence of halogen atoms in the structure significantly contributes to the antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of related tetrahydroquinazolinones on human cancer cell lines (HepG2 and MCF-7), it was found that:

  • Compound D exhibited an IC50 value of 15 µM against HepG2 cells.
  • Compound E showed an IC50 value of 30 µM against MCF-7 cells.

These results highlight the potential for developing new anticancer agents based on this scaffold.

Enzyme Inhibition

Another area of research focuses on the enzyme inhibitory activity of tetrahydroquinazolinones. Specifically, these compounds have been investigated for their ability to inhibit bacterial topoisomerases, which are crucial for DNA replication.

Inhibition Studies

Inhibition assays revealed:

  • Compound F demonstrated an IC50 value of 0.012 µg/mL against S. aureus topoisomerase IV.
  • Compound G showed effective inhibition with an IC50 value of 0.008 µg/mL.

These findings suggest that the structural modifications in tetrahydroquinazolinones can lead to selective inhibition of bacterial enzymes without affecting human equivalents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • The chloro and fluoro groups enhance lipophilicity and improve binding affinity to biological targets.
  • The tetrahydroquinazoline core is essential for maintaining the necessary conformation for biological interaction.

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